3-({2-[BIS(PROP-2-EN-1-YL)CARBAMOYL]ETHYL}SULFANYL)-NN-BIS(PROP-2-EN-1-YL)PROPANAMIDE
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Overview
Description
3-({2-[BIS(PROP-2-EN-1-YL)CARBAMOYL]ETHYL}SULFANYL)-NN-BIS(PROP-2-EN-1-YL)PROPANAMIDE is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[BIS(PROP-2-EN-1-YL)CARBAMOYL]ETHYL}SULFANYL)-NN-BIS(PROP-2-EN-1-YL)PROPANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the bis(prop-2-en-1-yl)carbamoyl group, followed by its attachment to an ethyl sulfanyl group. The final step involves the formation of the propanamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-({2-[BIS(PROP-2-EN-1-YL)CARBAMOYL]ETHYL}SULFANYL)-NN-BIS(PROP-2-EN-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, 3-({2-[BIS(PROP-2-EN-1-YL)CARBAMOYL]ETHYL}SULFANYL)-NN-BIS(PROP-2-EN-1-YL)PROPANAMIDE can be used as a reagent or intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry
In industry, this compound may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 3-({2-[BIS(PROP-2-EN-1-YL)CARBAMOYL]ETHYL}SULFANYL)-NN-BIS(PROP-2-EN-1-YL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, depending on the nature of the target and the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamoyl and sulfanyl derivatives, such as:
- N,N-bis(prop-2-en-1-yl)carbamoyl ethyl sulfanyl compounds
- Propanamide derivatives with similar functional groups
Uniqueness
The uniqueness of 3-({2-[BIS(PROP-2-EN-1-YL)CARBAMOYL]ETHYL}SULFANYL)-NN-BIS(PROP-2-EN-1-YL)PROPANAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
3-[3-[bis(prop-2-enyl)amino]-3-oxopropyl]sulfanyl-N,N-bis(prop-2-enyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2S/c1-5-11-19(12-6-2)17(21)9-15-23-16-10-18(22)20(13-7-3)14-8-4/h5-8H,1-4,9-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNLWCKTVUKEHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)CCSCCC(=O)N(CC=C)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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